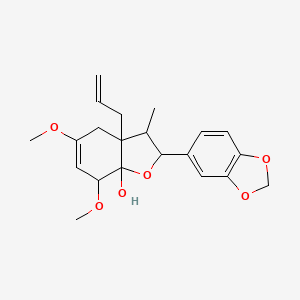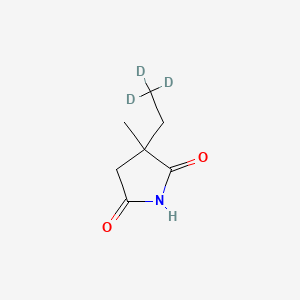
Alexidine-d10 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alexidine-d10 Dihydrochloride is a deuterated form of Alexidine Dihydrochloride, a bisbiguanide compound known for its potent antibacterial and antifungal properties. It is primarily used in research settings to study its effects on various pathogens and its potential therapeutic applications . The compound is characterized by its molecular formula C26H48D10Cl2N10 and a molecular weight of 591.77 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alexidine-d10 Dihydrochloride involves the reaction of hexamethylene bis(5-amino-2-ethyl-d5-hexyl)biguanide with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the consistency and purity of the compound. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, which is crucial for its application in research .
Análisis De Reacciones Químicas
Types of Reactions: Alexidine-d10 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can produce a range of substituted compounds with diverse properties .
Aplicaciones Científicas De Investigación
Alexidine-d10 Dihydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Alexidine-d10 Dihydrochloride involves its interaction with cellular membranes and proteins. The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death. It also inhibits protein tyrosine phosphatases localized to mitochondria, which plays a crucial role in its antifungal and antibacterial activities . Additionally, the compound induces apoptosis in cancer cells by targeting specific molecular pathways involved in cell survival and proliferation .
Comparación Con Compuestos Similares
Chlorhexidine: Another bisbiguanide compound with similar antibacterial and antifungal properties.
Hexachlorophene: An antiseptic agent with broad-spectrum antimicrobial activity.
Polyhexamethylene biguanide: A polymeric biguanide used in various antimicrobial applications.
Uniqueness: Alexidine-d10 Dihydrochloride is unique due to its deuterated structure, which enhances its stability and allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy. Its potent inhibitory effects on protein tyrosine phosphatases and its ability to induce apoptosis in cancer cells further distinguish it from other similar compounds .
Propiedades
IUPAC Name |
1-[N'-[6-[[amino-[[N'-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N10/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36)/i3D3,4D3,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVVNPBBFUSSHL-WVEAZQOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(CCCC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CCCC)C([2H])([2H])C([2H])([2H])[2H])N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56N10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/new.no-structure.jpg)









![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)

